molecular formula C17H17NO B1197808 2-(1-Methyl-2-phenyl-3-indolyl)ethanol

2-(1-Methyl-2-phenyl-3-indolyl)ethanol

Cat. No.: B1197808
M. Wt: 251.32 g/mol
InChI Key: GVDVAPWUZYDSMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Methyl-2-phenyl-3-indolyl)ethanol is a substituted indole derivative characterized by a methyl group at the 1-position, a phenyl group at the 2-position, and an ethanol moiety at the 3-position of the indole core. Indole derivatives are widely studied for their pharmacological and biochemical activities, with substituents critically influencing reactivity, solubility, and biological interactions .

Properties

Molecular Formula

C17H17NO

Molecular Weight

251.32 g/mol

IUPAC Name

2-(1-methyl-2-phenylindol-3-yl)ethanol

InChI

InChI=1S/C17H17NO/c1-18-16-10-6-5-9-14(16)15(11-12-19)17(18)13-7-3-2-4-8-13/h2-10,19H,11-12H2,1H3

InChI Key

GVDVAPWUZYDSMV-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)CCO

Canonical SMILES

CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)CCO

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Differences and Similarities
Compound Name Core Structure Substituents (Position) Key Functional Groups Reference
2-(1-Methyl-2-phenyl-3-indolyl)ethanol Indole 1-Me, 2-Ph, 3-ethanol Ethanol, methyl, phenyl Target
1H-3-{4-[(3-Dimethylaminopropyl)aminomethyl]phenyl}-2-phenylindole Indole 2-Ph, 3-(4-dimethylaminopropylaminomethyl) Amine, phenyl, methyl
2-(4-(3-(3-Methoxyphenyl)acryloyl)phenyl)isoindoline-1,3-dione Isoindoline-dione 4-acryloyl (3-methoxyphenyl) Acryloyl, methoxy
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol Phenoxyethanol 4-(1,1,3,3-Tetramethylbutyl)phenoxy Ethoxy, branched alkyl
  • Substituent Impact: The methyl and phenyl groups at the 1- and 2-positions of the indole core in the target compound likely enhance steric hindrance and aromatic π-stacking interactions compared to analogs with bulkier substituents (e.g., dimethylaminopropyl in ). The ethanol group at the 3-position may improve water solubility relative to non-polar analogs like isoindoline-dione derivatives or phenoxyethanol with branched alkyl chains .
Table 2: Activity and Property Comparison
Compound Type Biological Activity (Reported) Solubility (Inferred) Key NMR Shifts (13C) Reference
Tyrosol Analogs (Phenolic ethanols) Tyrosinase inhibition (10–60% at 1 mM) High (polar OH groups) N/A
Target Compound Not reported (speculative: moderate bioactivity) Moderate (ethanol group) ~60–70 ppm (ethanol CH2), ~120–145 ppm (aromatic) N/A
Isoindoline-dione Derivatives Anticancer (in vitro) Low (non-polar acryloyl) 188 ppm (C=O), 165 ppm (amide)
  • Activity Insights: Phenolic ethanol analogs (e.g., tyrosol derivatives) show substituent-dependent tyrosinase inhibition, with methoxy or hydroxyl groups enhancing activity . The target compound’s lack of phenolic groups may reduce such activity but could favor other targets (e.g., receptors). Branched alkyl chains in phenoxyethanol derivatives () correlate with higher toxicity (Category 4 acute oral toxicity), suggesting the target’s simpler structure may offer a safer profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-Methyl-2-phenyl-3-indolyl)ethanol
Reactant of Route 2
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2-(1-Methyl-2-phenyl-3-indolyl)ethanol

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